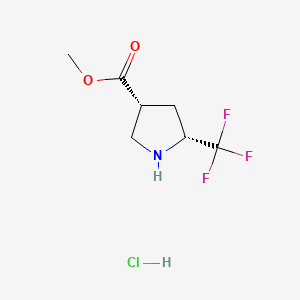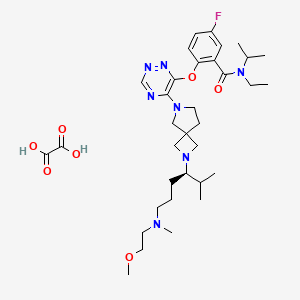
(2-Bromo-6-(2-methoxyphenyl)pyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-6-(2-methoxyphenyl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a bromo group and a methoxyphenyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-(2-methoxyphenyl)pyridin-4-yl)boronic acid typically involves the borylation of the corresponding bromopyridine derivative. This can be achieved through various methods, including:
Palladium-catalyzed borylation: Using a palladium catalyst, the bromopyridine derivative reacts with a boron reagent such as bis(pinacolato)diboron under mild conditions to form the boronic acid.
Direct borylation: This method involves the direct introduction of the boronic acid group into the pyridine ring using boron reagents and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the synthesis.
Types of Reactions:
Suzuki–Miyaura coupling: This is the most common reaction involving this compound.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Palladium catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reaction.
Solvents: Common solvents include toluene, ethanol, and water.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Chemistry:
Organic synthesis: The compound is widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology and Medicine:
Drug development: Boronic acid derivatives are explored for their potential as enzyme inhibitors and in drug delivery systems.
Industry:
Mecanismo De Acción
The primary mechanism of action for (2-Bromo-6-(2-methoxyphenyl)pyridin-4-yl)boronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative addition: The palladium catalyst inserts into the carbon-bromine bond of the bromopyridine derivative.
Transmetalation: The boronic acid group transfers to the palladium complex.
Reductive elimination: The final step forms the carbon-carbon bond, releasing the coupled product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
(3-Bromo-2-methoxypyridin-4-yl)boronic acid: Similar structure but with different substitution pattern.
2-Methoxypyridine-5-boronic acid pinacol ester: Another boronic acid derivative used in similar coupling reactions.
Uniqueness: (2-Bromo-6-(2-methoxyphenyl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in coupling reactions. The presence of both a bromo and a methoxy group on the pyridine ring provides distinct electronic properties that can be leveraged in various synthetic applications .
Propiedades
Fórmula molecular |
C12H11BBrNO3 |
|---|---|
Peso molecular |
307.94 g/mol |
Nombre IUPAC |
[2-bromo-6-(2-methoxyphenyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H11BBrNO3/c1-18-11-5-3-2-4-9(11)10-6-8(13(16)17)7-12(14)15-10/h2-7,16-17H,1H3 |
Clave InChI |
VXTRCXRUPDMSAB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC(=C1)Br)C2=CC=CC=C2OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(2,4-dimethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14083600.png)

![5-(2-hydroxy-5-methylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14083611.png)
![2,3,4,5-tetrahydroxypentyl (2E,6E,10E,14E)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate](/img/structure/B14083621.png)

![Aluminate(4-),chloro[29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-N29,N30,N31,N32]-, tetrahydrogen, (SP-5-12)-](/img/structure/B14083637.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14083642.png)
![Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt,3'-ester with[1-(5-O-acetyl-a-D-ribofuranosyl)-5,6-dimethyl-1H-benzimidazole-kN3]](/img/structure/B14083643.png)


![methyl [3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B14083676.png)


